2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium
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Overview
Description
2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium is a complex organic compound with the molecular formula C12H29NO2PS. This compound is known for its unique structure, which includes a phosphinyl group and a thioether linkage. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium involves multiple stepsThe reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile .
Scientific Research Applications
2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium involves its interaction with specific molecular targets. The phosphinyl group can interact with enzymes or receptors, modulating their activity. The thioether linkage may also play a role in binding to biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Methacryloyloxy)ethyl trimethylammonium chloride: Similar in structure but differs in the presence of a methacryloyloxy group.
N,N,N-trimethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)ethanaminium chloride: Another related compound with a different functional group arrangement.
Uniqueness
2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium is unique due to its specific combination of a phosphinyl group and a thioether linkage, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
CAS No. |
38770-03-5 |
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Molecular Formula |
C12H29NO2PS+ |
Molecular Weight |
282.41 g/mol |
IUPAC Name |
2-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]sulfanylethyl-trimethylazanium |
InChI |
InChI=1S/C12H29NO2PS/c1-11(12(2,3)4)15-16(8,14)17-10-9-13(5,6)7/h11H,9-10H2,1-8H3/q+1 |
InChI Key |
OKYKDPYOFDFXJC-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C)OP(=O)(C)SCC[N+](C)(C)C |
Canonical SMILES |
CC(C(C)(C)C)OP(=O)(C)SCC[N+](C)(C)C |
Synonyms |
pinacolyl S-(2-trimethylaminoethyl)methylphosphonothioate pinacolyl-BOS |
Origin of Product |
United States |
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